molecular formula C9H14N2O3 B11472578 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide

5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11472578
M. Wt: 198.22 g/mol
InChI Key: HURYMOMVWHSOTD-UHFFFAOYSA-N
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Description

5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a hydroxypentan-2-yl group and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxylamine derivative, with a carboxylic acid or its derivative. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxypentan-2-yl)-3-phenyl-5-oxadiazol-3-iumolate
  • 6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the combination of the oxazole ring with the hydroxypentan-2-yl and carboxamide groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-(2-hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C9H14N2O3/c1-3-4-9(2,13)7-5-6(8(10)12)11-14-7/h5,13H,3-4H2,1-2H3,(H2,10,12)

InChI Key

HURYMOMVWHSOTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=CC(=NO1)C(=O)N)O

Origin of Product

United States

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